4-Bromo-5-methylpicolinic acid

Description

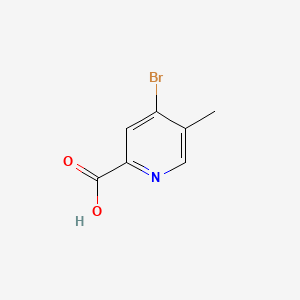

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-3-9-6(7(10)11)2-5(4)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHUWQKVSFENQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735467 | |

| Record name | 4-Bromo-5-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196154-93-4 | |

| Record name | 4-Bromo-5-methylpyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Bromo-5-methylpicolinic Acid

CAS Number: 1196154-93-4

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: 4-Bromo-5-methylpicolinic acid is a substituted pyridine carboxylic acid derivative that holds significant interest within the fields of medicinal chemistry and drug discovery. Picolinic acid and its analogues are recognized scaffolds in the development of novel therapeutic agents and specialized chemicals.[1] This technical guide provides a detailed overview of this compound, including its chemical properties, synthesis, potential applications, and a summary of relevant experimental considerations.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative. The presence of the bromine atom and the methyl group on the pyridine ring, in addition to the carboxylic acid at the 2-position, imparts specific reactivity and potential for further chemical modification. The bromine atom can serve as a handle for various cross-coupling reactions, allowing for the introduction of diverse functional groups.

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1196154-93-4 | [2][3][4] |

| Molecular Formula | C₇H₆BrNO₂ | [2][4] |

| Molecular Weight | 216.03 g/mol | [2][4] |

| InChI | InChI=1S/C7H6BrNO2/c1-4-3-9-6(7(10)11)2-5(4)8/h2-3H,1H3,(H,10,11) | [2][4] |

| InChIKey | QBHUWQKVSFENQT-UHFFFAOYSA-N | [2][4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302, H315, H319, H335 | [4] |

| Precautionary Statements | P261, P305+P351+P338 | [4] |

Synthesis and Experimental Protocols

A general experimental workflow for the synthesis of a substituted picolinic acid is outlined below. This is a representative protocol and would require optimization for the specific synthesis of this compound.

Hypothetical Synthesis Workflow:

Caption: A potential multi-step synthesis workflow for this compound.

Detailed Methodologies for Key Experiments (General):

-

Oxidation of Alkylpyridines: A common method for the synthesis of picolinic acids involves the oxidation of the corresponding alkylpyridine. For instance, a starting material like 4-bromo-2,5-lutidine could be subjected to oxidation using a strong oxidizing agent such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂). The reaction conditions, including temperature and reaction time, would need to be carefully controlled to achieve the desired product and minimize side reactions.

-

Hydrolysis of a Nitrile or Ester: An alternative route could involve the hydrolysis of a corresponding nitrile or ester precursor. For example, if methyl 4-bromo-5-methylpicolinate is available, it can be hydrolyzed to the carboxylic acid using either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the pyridine ring.

-

Purification: Following the reaction, the crude product would require purification. Standard techniques such as recrystallization from a suitable solvent system or column chromatography on silica gel are typically employed to isolate the pure this compound.

Applications in Research and Drug Development

Picolinic acid derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. They are key intermediates in the synthesis of various pharmaceuticals.[5] The structural motif of picolinic acid is found in a range of bioactive molecules, including those with antimicrobial and anticancer properties.

Potential Signaling Pathway Involvement:

While specific studies on the mechanism of action of this compound are not currently available, the picolinic acid scaffold is known to interact with various biological targets. For example, certain picolinic acid derivatives have been investigated as inhibitors of enzymes or as modulators of cellular signaling pathways. The specific substitutions on the pyridine ring play a crucial role in determining the biological activity and target specificity.

The general role of picolinic acid derivatives in drug discovery can be illustrated by the following logical relationship diagram:

Caption: The role of picolinic acid derivatives in a typical drug discovery workflow.

This compound is a valuable building block for chemical synthesis and drug discovery. Its structural features offer multiple avenues for the creation of diverse molecular libraries for biological screening. Further research into the specific biological activities and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic potential. Researchers and drug development professionals can utilize this compound as a starting point for the design and synthesis of novel bioactive molecules.

References

- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1196154-93-4|this compound|BLD Pharm [bldpharm.com]

- 4. 1196154-93-4[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd [zlchemi.com]

An In-depth Technical Guide to 4-Bromo-5-methylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Chemical Identifiers

4-Bromo-5-methylpicolinic acid possesses a pyridine ring substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position.

Molecular Structure Diagram

Caption: 2D representation of this compound.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1196154-93-4 | [1][2] |

| Molecular Formula | C₇H₆BrNO₂ | [2] |

| Molecular Weight | 216.03 g/mol | [2] |

| InChI Key | QBHUWQKVSFENQT-UHFFFAOYSA-N | [2] |

| SMILES | Cc1cnc(C(=O)O)cc1Br | [1] |

| Purity | Typically ≥95% (as per suppliers) | [3] |

| Storage | Inert atmosphere, 2-8°C | [1][3] |

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is not publicly available. However, based on its chemical structure, the following spectral characteristics can be anticipated.

¹H NMR (Proton Nuclear Magnetic Resonance)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) in ppm relative to a standard like TMS would likely be:

-

A singlet for the methyl protons (CH ₃) around 2.2-2.6 ppm.

-

Two singlets or two doublets in the aromatic region (7.5-8.5 ppm) corresponding to the two protons on the pyridine ring. The exact multiplicity will depend on the coupling constants.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule:

-

One signal for the methyl carbon (-C H₃) in the aliphatic region (around 15-25 ppm).

-

Five signals in the aromatic region (around 120-160 ppm) for the carbons of the pyridine ring. The carbon attached to the bromine will be shifted, as will the carbons adjacent to the nitrogen and the carboxylic acid.

-

One signal for the carboxylic acid carbon (-C OOH) in the downfield region (around 165-175 ppm).

IR (Infrared) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present:

-

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A sharp and strong C=O stretch from the carbonyl of the carboxylic acid, expected around 1700-1725 cm⁻¹.

-

C-H stretching vibrations from the aromatic ring and the methyl group, typically just above and below 3000 cm⁻¹.

-

C=C and C=N stretching vibrations from the pyridine ring in the 1400-1600 cm⁻¹ region.

-

A C-Br stretch, which would appear in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 215 and 217 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the methyl group (-CH₃, 15 Da).

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, a general and plausible synthetic route can be proposed based on established organic chemistry principles for the functionalization of pyridine rings.

Plausible Synthetic Workflow

A potential synthesis could involve the bromination of a pre-existing methyl-substituted picolinic acid or the construction of the substituted pyridine ring followed by oxidation of a side chain to the carboxylic acid. A common approach for the synthesis of such compounds involves the following key steps:

Caption: A plausible synthetic workflow for this compound.

General Experimental Methodology (Hypothetical)

-

Bromination of a Picolinic Acid Ester: To a solution of the starting methyl 5-methylpicolinate in a suitable solvent (e.g., concentrated sulfuric acid), a brominating agent such as N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0-10 °C). The reaction mixture is stirred until the starting material is consumed, as monitored by an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Quenching and Extraction: The reaction mixture is then carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a neutral or slightly basic pH. The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude bromo-ester.

-

Ester Hydrolysis: The crude methyl 4-bromo-5-methylpicolinate is dissolved in a mixture of solvents such as tetrahydrofuran (THF) and water. An aqueous solution of a base, typically lithium hydroxide (LiOH) or sodium hydroxide (NaOH), is added, and the mixture is stirred at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or HPLC).

-

Acidification and Product Isolation: Upon completion of the hydrolysis, the organic solvent (THF) is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3, leading to the precipitation of the carboxylic acid product.

-

Purification: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone) or by column chromatography on silica gel to afford the pure this compound.

Biological Activity and Drug Development Potential

While there is no specific biological data available for this compound in the public domain, the picolinic acid scaffold is a known pharmacophore with a wide range of biological activities. Picolinic acid derivatives are being investigated for various therapeutic applications.

The presence of a bromine atom and a methyl group on the pyridine ring provides handles for further chemical modifications, making this compound a valuable building block in drug discovery programs. The bromine atom, in particular, can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce more complex substituents and generate libraries of compounds for biological screening.

Picolinic acid derivatives have been explored as inhibitors of various enzymes, including metalloenzymes where the carboxylic acid can act as a metal-chelating moiety. For instance, some picolinic acid derivatives have been studied as potential inhibitors of enzymes like dihydroorotate dehydrogenase, which is a target for antiproliferative and immunosuppressive drugs.[4]

Conclusion

This compound is a synthetically useful building block for the development of novel chemical entities in the fields of medicinal chemistry and materials science. Although detailed experimental and biological data for this specific compound are scarce in publicly accessible sources, its structural features suggest it is a valuable intermediate. The predicted spectroscopic data and the plausible synthetic route provided in this guide offer a foundational understanding for researchers interested in working with this compound. Further investigation into its synthesis and biological properties is warranted to fully explore its potential in drug discovery and other applications.

References

- 1. 1196154-93-4|this compound|BLD Pharm [bldpharm.com]

- 2. 1196154-93-4[this compound]- Acmec Biochemical [acmec.com.cn]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-5-methylpicolinic acid physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-5-methylpicolinic acid, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document consolidates available data on its molecular characteristics, spectral properties, and safety information. While experimental protocols for its synthesis and analysis are not extensively detailed in publicly accessible literature, this guide presents general methodologies for related compounds to inform laboratory practices.

Core Physical and Chemical Properties

This compound, with the CAS number 1196154-93-4, is a solid at room temperature.[1] Its core structure consists of a pyridine ring substituted with a bromine atom at the 4-position, a methyl group at the 5-position, and a carboxylic acid group at the 2-position.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | [2] |

| Molecular Weight | 216.03 g/mol | [2] |

| CAS Number | 1196154-93-4 | [2] |

| Appearance | White to light yellow solid | [1] |

| Boiling Point (Predicted) | 369.5 ± 42.0 °C | [1][3] |

| Density (Predicted) | 1.692 ± 0.06 g/cm³ | [1][3] |

| pKa (Predicted) | 3.42 ± 0.10 | [1] |

| Storage Temperature | Inert atmosphere, 2-8°C | [1] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methyl protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the bromo, methyl, and carboxyl substituents.

-

¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the carbon atoms in the molecule, including the carboxyl carbon, the five carbons of the pyridine ring, and the methyl carbon.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands typical for a carboxylic acid, including a broad O-H stretching band and a strong C=O stretching band. Aromatic C-H and C=C stretching vibrations, as well as C-Br stretching, would also be present.

Mass Spectrometry (MS): Mass spectral analysis would show a molecular ion peak corresponding to the molecular weight of the compound (216.03 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks).

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis of this compound are not widely published. However, general synthetic strategies for related substituted picolinic acids can provide a foundation for its preparation.

General Synthesis Approach

The synthesis of substituted picolinic acids often involves the modification of a pre-existing pyridine ring. A plausible synthetic route for this compound could start from a commercially available methylpicoline derivative, followed by bromination and subsequent oxidation of the methyl group at the 2-position to a carboxylic acid.

A generalized workflow for the synthesis and purification is depicted below.

Caption: Generalized workflow for the synthesis and characterization of this compound.

Methodologies for Property Determination

Solubility Determination: A standard method to determine solubility involves preparing a saturated solution of the compound in a given solvent at a specific temperature.[6] The concentration of the dissolved solid in the supernatant can then be quantified using techniques like gravimetric analysis or UV-Vis spectroscopy.[6] The solubility of picolinic acid derivatives is influenced by the polarity of the solvent, temperature, and pH.[7][8]

pKa Determination: The acid dissociation constant (pKa) can be experimentally determined using methods such as potentiometric titration, UV-Vis spectroscopy, or NMR spectroscopy.[9][10][11][12] These methods typically involve monitoring a pH-dependent property of the molecule during titration with a standard acid or base.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity or the role of this compound in any signaling pathways. Picolinic acid and its derivatives are known to be involved in various biological processes and have been investigated for their potential as therapeutic agents.[13][14][15] Further research is required to elucidate any potential biological effects of this compound.

Safety and Handling

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

The logical flow for handling and safety assessment is outlined in the diagram below.

Caption: Workflow for the safe handling and storage of this compound.

This guide serves as a foundational resource for professionals working with this compound. As more research becomes available, this document will be updated to include more detailed experimental data and protocols.

References

- 1. 4-BroMo-5-Methyl-pyridine-2-carboxylic acid | 1196154-93-4 [amp.chemicalbook.com]

- 2. 1196154-93-4[this compound]- Acmec Biochemical [acmec.com.cn]

- 3. Page loading... [guidechem.com]

- 4. 1196154-93-4|this compound|BLD Pharm [bldpharm.com]

- 5. 1196157-14-8|4-Bromo-5-methylpicolinaldehyde|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. mdpi.com [mdpi.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 13. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]

- 15. irl.umsl.edu [irl.umsl.edu]

Synthesis of 4-Bromo-5-methylpicolinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-Bromo-5-methylpicolinic acid, a substituted pyridine derivative of interest in medicinal chemistry and materials science. The described methodology is based on established chemical transformations of pyridine and its derivatives, offering a step-by-step approach for its laboratory-scale preparation. This document details the necessary reagents, reaction conditions, and experimental protocols, with all quantitative data summarized for clarity.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step sequence starting from the commercially available 2,3-lutidine. The proposed pathway involves the following key transformations:

-

N-Oxidation: Activation of the pyridine ring towards electrophilic substitution.

-

Nitration: Introduction of a nitro group at the 4-position.

-

Reduction of the Nitro Group: Conversion of the nitro group to an amino group.

-

Sandmeyer Reaction: Diazotization of the amino group followed by substitution with bromine.

-

Oxidation of the Methyl Group: Conversion of the 2-methyl group to a carboxylic acid.

-

Deoxygenation (if necessary): Removal of the N-oxide functionality.

The overall synthetic scheme is depicted in the following workflow diagram.

Caption: Proposed multi-step synthesis pathway for this compound.

Experimental Protocols

This section provides detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2,3-Dimethylpyridine-N-oxide

Reaction: N-oxidation of 2,3-lutidine.

Protocol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2,3-lutidine is dissolved in glacial acetic acid. An excess of 30-35% hydrogen peroxide is added portion-wise to the stirred solution. The reaction mixture is then heated to 70-80°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, the excess acetic acid is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with a suitable organic solvent (e.g., dichloromethane or chloroform). The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated to yield 2,3-dimethylpyridine-N-oxide.

| Reagent/Parameter | Quantity/Value |

| 2,3-Lutidine | 1.0 eq |

| Glacial Acetic Acid | 5-10 vol |

| 30-35% Hydrogen Peroxide | 1.5 - 2.0 eq |

| Reaction Temperature | 70-80°C |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

Step 2: Synthesis of 4-Nitro-2,3-dimethylpyridine-N-oxide

Reaction: Nitration of 2,3-dimethylpyridine-N-oxide.

Protocol: To a flask containing fuming nitric acid, concentrated sulfuric acid is added cautiously with cooling in an ice bath to prepare the nitrating mixture. 2,3-Dimethylpyridine-N-oxide is then added portion-wise to the stirred nitrating mixture, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is slowly heated to 90-100°C and maintained at this temperature for 2-3 hours. The reaction is then cooled to room temperature and poured onto crushed ice. The resulting solution is carefully neutralized with a strong base (e.g., sodium hydroxide or ammonium hydroxide) to a pH of 7-8, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried to afford 4-nitro-2,3-dimethylpyridine-N-oxide.

| Reagent/Parameter | Quantity/Value |

| 2,3-Dimethylpyridine-N-oxide | 1.0 eq |

| Fuming Nitric Acid | 3-5 eq |

| Concentrated Sulfuric Acid | 3-5 eq |

| Reaction Temperature | 90-100°C |

| Reaction Time | 2-3 hours |

| Typical Yield | 70-80% |

Step 3: Synthesis of 4-Amino-2,3-dimethylpyridine-N-oxide

Reaction: Reduction of the nitro group.

Protocol: 4-Nitro-2,3-dimethylpyridine-N-oxide is suspended in a mixture of ethanol and water. To this suspension, iron powder and a catalytic amount of hydrochloric acid are added. The mixture is heated to reflux with vigorous stirring for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure, and the pH is adjusted to 8-9 with an aqueous solution of sodium carbonate. The aqueous layer is then extracted multiple times with ethyl acetate. The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated to give 4-amino-2,3-dimethylpyridine-N-oxide.

| Reagent/Parameter | Quantity/Value |

| 4-Nitro-2,3-dimethylpyridine-N-oxide | 1.0 eq |

| Iron Powder | 3-5 eq |

| Hydrochloric Acid (catalytic) | 0.1 eq |

| Solvent | Ethanol/Water |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 80-90% |

Step 4: Synthesis of 4-Bromo-2,3-dimethylpyridine-N-oxide

Reaction: Sandmeyer bromination.

Protocol: 4-Amino-2,3-dimethylpyridine-N-oxide is dissolved in an aqueous solution of hydrobromic acid (48%). The solution is cooled to 0-5°C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5°C. The resulting diazonium salt solution is stirred for an additional 30 minutes at this temperature. In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled to 0°C. The cold diazonium salt solution is then slowly added to the copper(I) bromide solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and then heated to 50-60°C until the evolution of nitrogen gas ceases. After cooling, the mixture is neutralized with a base and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 4-bromo-2,3-dimethylpyridine-N-oxide.

| Reagent/Parameter | Quantity/Value |

| 4-Amino-2,3-dimethylpyridine-N-oxide | 1.0 eq |

| Hydrobromic Acid (48%) | 4-6 eq |

| Sodium Nitrite | 1.1-1.2 eq |

| Copper(I) Bromide | 1.1-1.2 eq |

| Reaction Temperature (Diazotization) | 0-5°C |

| Reaction Temperature (Substitution) | 50-60°C |

| Typical Yield | 60-70% |

Step 5: Synthesis of this compound

Reaction: Oxidation of the 2-methyl group.

Protocol: 4-Bromo-2,3-dimethylpyridine (obtained after deoxygenation of the N-oxide, or directly from the previous step if the N-oxide is stable to the oxidation conditions) is suspended in water. The mixture is heated to 80-90°C, and potassium permanganate is added in portions over a period of 1-2 hours, maintaining the temperature. The reaction is refluxed until the purple color of the permanganate disappears. The hot solution is then filtered to remove the manganese dioxide precipitate. The filter cake is washed with hot water. The combined filtrate is cooled and acidified with concentrated hydrochloric acid to a pH of 3-4. The precipitated product is collected by filtration, washed with cold water, and dried to give this compound.

| Reagent/Parameter | Quantity/Value |

| 4-Bromo-2,3-dimethylpyridine | 1.0 eq |

| Potassium Permanganate | 2.0-3.0 eq |

| Solvent | Water |

| Reaction Temperature | 80-100°C |

| Reaction Time | 2-4 hours |

| Typical Yield | 50-60% |

Step 6: Deoxygenation of the N-oxide (if necessary)

Reaction: Removal of the N-oxide group.

Protocol: The deoxygenation of the N-oxide can be performed at various stages, for instance, after the bromination step. A common method involves reacting the N-oxide with a reducing agent such as phosphorus trichloride (PCl₃) in a solvent like chloroform or dichloromethane at reflux. After the reaction is complete, the mixture is carefully quenched with water, neutralized, and the product is extracted with an organic solvent.

| Reagent/Parameter | Quantity/Value |

| Pyridine-N-oxide derivative | 1.0 eq |

| Phosphorus Trichloride (PCl₃) | 1.1-1.5 eq |

| Solvent | Chloroform or Dichloromethane |

| Reaction Temperature | Reflux |

| Reaction Time | 1-3 hours |

| Typical Yield | 80-95% |

Data Summary

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | N-Oxidation | 2,3-Lutidine | H₂O₂, Acetic Acid | 2,3-Dimethylpyridine-N-oxide | 85-95 |

| 2 | Nitration | 2,3-Dimethylpyridine-N-oxide | HNO₃, H₂SO₄ | 4-Nitro-2,3-dimethylpyridine-N-oxide | 70-80 |

| 3 | Reduction | 4-Nitro-2,3-dimethylpyridine-N-oxide | Fe, HCl | 4-Amino-2,3-dimethylpyridine-N-oxide | 80-90 |

| 4 | Sandmeyer Bromination | 4-Amino-2,3-dimethylpyridine-N-oxide | NaNO₂, CuBr, HBr | 4-Bromo-2,3-dimethylpyridine-N-oxide | 60-70 |

| 5 | Oxidation | 4-Bromo-2,3-dimethylpyridine | KMnO₄ | This compound | 50-60 |

Logical Relationships in the Synthesis

The sequence of reactions is crucial for the successful synthesis of the target molecule. The logical flow is dictated by the directing effects of the substituents on the pyridine ring and the reactivity of the functional groups.

Caption: Logical flow of the synthetic strategy.

Conclusion

This technical guide outlines a feasible and well-documented synthetic route to this compound. The presented protocols are based on established and reliable chemical transformations. Researchers and drug development professionals can utilize this guide as a foundational resource for the synthesis of this and structurally related compounds. It is important to note that all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment, and all reagents should be handled with care according to their safety data sheets. Optimization of reaction conditions may be necessary to achieve higher yields and purity.

Spectroscopic Profile of 4-Bromo-5-methylpicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-Bromo-5-methylpicolinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental data, this guide presents a predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, best-practice experimental protocols for obtaining these spectra are also provided. This document aims to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.

Chemical Structure and Properties

-

IUPAC Name: 4-Bromo-5-methylpyridine-2-carboxylic acid

-

Molecular Formula: C₇H₆BrNO₂[1]

-

Molecular Weight: 216.03 g/mol [1]

-

CAS Number: 1196154-93-4[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and established spectroscopic principles.

Predicted ¹H NMR Data

Table 1: Predicted ¹H Nuclear Magnetic Resonance (NMR) Chemical Shifts for this compound.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 14.0 | br s | 1H | -COOH |

| ~8.60 | s | 1H | H-6 (Pyridine) |

| ~8.15 | s | 1H | H-3 (Pyridine) |

| ~2.45 | s | 3H | -CH₃ |

Note: The spectrum is predicted in a solvent like DMSO-d₆. The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts for this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~166.5 | -COOH |

| ~151.0 | C-2 (Pyridine) |

| ~149.5 | C-6 (Pyridine) |

| ~140.0 | C-4 (Pyridine) |

| ~135.0 | C-5 (Pyridine) |

| ~125.0 | C-3 (Pyridine) |

| ~18.0 | -CH₃ |

Note: The spectrum is predicted in a solvent like DMSO-d₆.

Predicted IR Data

Table 3: Predicted Infrared (IR) Absorption Bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1450 | Medium | C=C and C=N stretching (Pyridine ring) |

| ~1300 | Medium | C-O stretch |

| ~1050 | Medium | C-Br stretch |

| ~850 | Strong | C-H out-of-plane bend (Aromatic) |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound.

| m/z | Predicted Fragment Ion | Description |

| 215/217 | [C₇H₆BrNO₂]⁺ | Molecular ion peak (M⁺, bromine isotopes) |

| 198/200 | [C₇H₅BrNO]⁺ | Loss of OH |

| 171/173 | [C₆H₅BrN]⁺ | Loss of COOH |

| 92 | [C₅H₄N-CH₃]⁺ | Loss of Br and COOH |

| 77 | [C₅H₅N]⁺ | Loss of Br, COOH, and CH₃ |

Note: Predictions are for an electron ionization (EI) source. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in double peaks for bromine-containing fragments.

Experimental Protocols

The following are detailed protocols for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the NMR tube and vortex until the sample is fully dissolved. Gentle heating may be applied if necessary.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Spectral Width: -2 to 16 ppm.

-

Acquisition Time: 4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Spectral Width: -10 to 200 ppm.

-

Acquisition Time: 2 seconds.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition:

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source coupled to a suitable mass analyzer (e.g., quadrupole, time-of-flight).

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile/water (50:50).

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent system.

-

A small amount of formic acid or ammonium hydroxide can be added to the final solution to promote protonation ([M+H]⁺) or deprotonation ([M-H]⁻), respectively.

Mass Spectrum Acquisition (Positive Ion Mode ESI):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizer Gas (N₂): Flow rate appropriate for the instrument.

-

Drying Gas (N₂): Flow rate and temperature optimized for desolvation (e.g., 8 L/min, 300 °C).

-

Mass Range: m/z 50 - 500.

-

Fragmentation (for MS/MS): If fragmentation data is desired, select the molecular ion peak ([M+H]⁺) and apply a suitable collision energy.

Data Processing:

-

The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and any significant fragment ions.

-

Compare the observed isotopic pattern for bromine-containing fragments with the theoretical pattern.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

In-Depth Technical Guide to the NMR Data of 4-Bromo-5-methylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data pertinent to 4-Bromo-5-methylpicolinic acid. Due to the limited public availability of experimental NMR data for the free acid, this document leverages data from a closely related ester derivative, (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethyl 4-bromo-5-methylpicolinate, to provide valuable insights into the expected spectral characteristics. This information is crucial for the structural elucidation and characterization of this compound in research and development settings.

NMR Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethyl 4-bromo-5-methylpicolinate. This data is sourced from a 2019 preprint by Levy et al. and serves as a strong proxy for the chemical shifts of the pyridine ring and methyl group in this compound.

Table 1: ¹H NMR Data of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethyl 4-bromo-5-methylpicolinate

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Inferred Assignment for this compound |

| 8.55 | Singlet | - | Pyridine H-6 |

| 8.26 | Singlet | - | Pyridine H-3 |

| 2.45 | Singlet | - | Methyl (CH₃) Protons |

| - | - | - | Carboxylic Acid (COOH) proton expected (typically >10 ppm, broad) |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz. Note: Signals corresponding to the ester group (7.91, 7.82, 6.25, and 1.77 ppm) have been omitted for clarity.

Table 2: ¹³C NMR Data of (R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethyl 4-bromo-5-methylpicolinate

| Chemical Shift (δ) (ppm) | Inferred Assignment for this compound |

| 163.49 | Carboxylic Acid Carbonyl (C=O) expected (typically 165-185 ppm) |

| 151.13 | Pyridine C-2 |

| 146.32 | Pyridine C-6 |

| 138.63 | Pyridine C-4 (C-Br) |

| 135.93 | Pyridine C-5 (C-CH₃) |

| 129.22 | Pyridine C-3 |

| 19.95 | Methyl Carbon (CH₃) |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz. Note: Signals corresponding to the ester group have been omitted.

Experimental Protocols

A generalized experimental protocol for the acquisition of NMR data for this compound is outlined below.

NMR Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Standard: If quantitative analysis or precise chemical shift referencing is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) may be added.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Insert the sample into the NMR probe. The instrument should be tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field homogeneity should be optimized by shimming to obtain sharp, well-resolved signals.

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired using a single-pulse experiment. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A one-dimensional carbon spectrum is acquired with proton decoupling to simplify the spectrum and enhance signal intensity. A larger number of scans is typically required due to the low natural abundance of ¹³C.

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode. The baseline is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated relative to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Analysis: The processed spectrum is analyzed by integrating the peak areas to determine proton ratios and by identifying chemical shifts and coupling patterns to assign the signals to the specific nuclei in the molecule.

Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for NMR analysis.

Caption: Chemical Structure of this compound.

Caption: High-level workflow for NMR analysis.

A Technical Guide to 4-Bromo-5-methylpicolinic Acid: Physicochemical Properties and a Roadmap to Crystal Structure Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-methylpicolinic acid is a halogenated pyridine carboxylic acid derivative. Picolinic acid and its analogs are recognized as "privileged" structural motifs in drug discovery, with applications in a range of therapeutic areas including oncology, neurology, and infectious diseases.[1][2] The precise three-dimensional arrangement of atoms within a molecule, as determined by single-crystal X-ray diffraction, is fundamental to understanding its structure-activity relationship (SAR) and for rational drug design. While the crystal structure of this compound has not been publicly reported, this guide provides a comprehensive overview of its known physicochemical properties and outlines the experimental methodologies required for its synthesis, crystallization, and eventual crystal structure determination. This document serves as a foundational resource for researchers interested in the solid-state characterization of this and related compounds.

Physicochemical and Computed Data

While experimental crystallographic data is not available, a summary of known and computed properties for this compound is presented in Table 1. This data is aggregated from various chemical databases and provides a baseline for experimental design.

| Property | Value | Source |

| Chemical Formula | C₇H₆BrNO₂ | Acmec Biochemical[3] |

| Molecular Weight | 216.03 g/mol | Acmec Biochemical[3] |

| CAS Number | 1196154-93-4 | Acmec Biochemical[3] |

| InChIKey | QBHUWQKVSFENQT-UHFFFAOYSA-N | Acmec Biochemical[3] |

| PubChem CID | 66628510 | Acmec Biochemical[3] |

| Predicted Density | 1.692±0.06 g/cm³ | Chemie-Wörterbuch[4] |

| Predicted Boiling Point | 369.5±42.0 °C | Chemie-Wörterbuch[4] |

| Predicted LogP | 1.85070 | Chemie-Wörterbuch[4] |

| Topological Polar Surface Area | 50.19 Ų | ChemScene[5] |

Table 1: Physicochemical and Computed Properties of this compound.

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the synthesis, purification, crystallization, and crystal structure determination of this compound. These methodologies are based on standard practices for small organic molecules.

Synthesis and Purification

A generalized synthetic route to this compound can be conceptualized based on analogous reactions for pyridine carboxylic acids. One potential route, hydrolysis of the corresponding methyl ester, is outlined below. The workflow for synthesis and purification is depicted in the diagram below.

Materials:

-

Methyl 4-bromo-5-methylpicolinate

-

Lithium hydroxide (or Sodium hydroxide)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (1M)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Hydrolysis: Dissolve Methyl 4-bromo-5-methylpicolinate in a mixture of THF and water. Add an excess of lithium hydroxide and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 3-4 with 1M HCl. A precipitate should form.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate.

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel or by recrystallization to obtain the pure compound.

Crystallization

The growth of high-quality single crystals is often the most challenging step in determining a crystal structure.[6][7] Several methods can be employed for the crystallization of small organic molecules.[8][9] A systematic screening of solvents and crystallization techniques is recommended.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a loosely covered vial. The choice of solvent is critical and can influence crystal growth.[9]

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[8]

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

Recommended Solvents for Screening: A range of solvents with varying polarities should be screened. Common choices for organic molecules include:

-

Alcohols (Methanol, Ethanol, Isopropanol)

-

Esters (Ethyl acetate)

-

Ketones (Acetone)

-

Halogenated solvents (Dichloromethane, Chloroform)

-

Aromatic hydrocarbons (Toluene, Benzene)

-

Ethers (Diethyl ether)

-

Acetonitrile

-

Water (if soluble)

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the three-dimensional structure can be determined using single-crystal X-ray diffraction.[10][11][12]

Methodology:

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope.[10] The crystal is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.[12]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield precise bond lengths, angles, and other structural parameters.

Potential Significance in Drug Discovery

Picolinic acid derivatives are of significant interest to the pharmaceutical industry. They have been investigated for a wide range of biological activities, including as enzyme inhibitors and anticonvulsants.[1][5] The pyridine ring can participate in various non-covalent interactions with biological targets, and the carboxylic acid group can act as a hydrogen bond donor and acceptor. The bromine and methyl substituents on this compound will influence its lipophilicity, electronic properties, and steric profile, which in turn will affect its biological activity and pharmacokinetic properties. A detailed understanding of its solid-state structure, including intermolecular interactions, would provide valuable insights for the design of new therapeutic agents.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this technical guide provides a comprehensive framework for its investigation. The compiled physicochemical data serves as a starting point for experimental work. The detailed, albeit generalized, protocols for synthesis, crystallization, and single-crystal X-ray diffraction offer a clear roadmap for researchers to obtain high-quality single crystals and ultimately elucidate the three-dimensional structure. Such a determination would be a valuable contribution to the fields of structural chemistry and medicinal chemistry, providing crucial insights for the future development of novel therapeutics based on the picolinic acid scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. dovepress.com [dovepress.com]

- 3. 1196154-93-4[this compound]- Acmec Biochemical [acmec.com.cn]

- 4. Page loading... [guidechem.com]

- 5. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sptlabtech.com [sptlabtech.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

Unveiling 4-Bromo-5-methylpicolinic Acid: A Technical Guide to its Synthesis and Emerging Role in Drug Discovery

For Immediate Release

[City, State] – December 28, 2025 – 4-Bromo-5-methylpicolinic acid, a versatile heterocyclic building block, has quietly emerged as a crucial component in the development of novel therapeutics. This technical guide provides an in-depth overview of its discovery, synthesis, and its pivotal role as a key intermediate in the synthesis of advanced drug candidates, catering to researchers, scientists, and professionals in the field of drug development.

While the specific historical moment of its initial discovery remains discreetly embedded within the broader context of medicinal chemistry research, the significance of this compound (CAS Number: 1196154-93-4) has become increasingly evident through its application in the synthesis of potent and selective inhibitors for various biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a foundational dataset for its use in synthetic and analytical applications.

| Property | Value | Source |

| CAS Number | 1196154-93-4 | N/A |

| Molecular Formula | C₇H₆BrNO₂ | N/A |

| Molecular Weight | 216.03 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

The Synthetic Pathway: From Precursor to Product

The synthesis of this compound is not explicitly detailed in a singular "discovery" paper. However, analysis of related chemical literature and patents reveals a logical and efficient synthetic route. The most plausible pathway involves the regioselective bromination of a picolinate precursor followed by hydrolysis.

A key intermediate in this process is Methyl 4-bromo-5-methylpicolinate. This compound is typically synthesized via the regioselective electrophilic bromination of Methyl 5-methylpicolinate. The subsequent hydrolysis of the methyl ester furnishes the desired this compound.

Experimental Protocol: A Plausible Multi-step Synthesis

The following experimental protocols are based on established chemical transformations for analogous structures and provide a comprehensive guide for the laboratory-scale preparation of this compound.

Step 1: Synthesis of Methyl 5-methylpicolinate

The synthesis of the precursor, Methyl 5-methylpicolinate, can be achieved through the esterification of 5-methylpicolinic acid.

-

Reaction:

-

5-methylpicolinic acid is dissolved in methanol.

-

A catalytic amount of a strong acid, such as sulfuric acid, is added.

-

The mixture is heated under reflux for several hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is neutralized with a base, such as sodium bicarbonate solution, and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield Methyl 5-methylpicolinate.

-

Step 2: Bromination of Methyl 5-methylpicolinate to Methyl 4-bromo-5-methylpicolinate

This step introduces the bromine atom at the 4-position of the pyridine ring.

-

Reaction:

-

Methyl 5-methylpicolinate is dissolved in a suitable solvent, such as a mixture of sulfuric acid and water.

-

The solution is cooled to 0-5 °C.

-

A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise while maintaining the low temperature.

-

The reaction is stirred at low temperature for a specified period and then allowed to warm to room temperature.

-

The reaction mixture is carefully quenched with a reducing agent (e.g., sodium thiosulfate solution) to consume any excess bromine.

-

The pH is adjusted to neutral or slightly basic with a suitable base.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give crude Methyl 4-bromo-5-methylpicolinate, which can be purified by chromatography.

-

Step 3: Hydrolysis of Methyl 4-bromo-5-methylpicolinate to this compound

The final step is the conversion of the methyl ester to the carboxylic acid.

-

Reaction:

-

Methyl 4-bromo-5-methylpicolinate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

A stoichiometric amount of a base, such as lithium hydroxide or sodium hydroxide, is added.

-

The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or LC-MS).

-

The alcohol is removed under reduced pressure.

-

The aqueous solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.

-

The solid is collected by filtration, washed with cold water, and dried to afford this compound.

-

Critical Role in Drug Discovery

This compound has proven to be a valuable scaffold in the synthesis of inhibitors for key biological targets implicated in various diseases. Its utility is highlighted in several patent applications for potential treatments in oncology and other therapeutic areas.

Notably, this compound is a key starting material in the synthesis of WDR5 inhibitors. The WDR5 protein is a critical component of histone methyltransferase complexes, which are often dysregulated in cancer. By serving as a foundational piece for these inhibitors, this compound contributes to the development of novel epigenetic therapies.

Furthermore, it is utilized in the preparation of inhibitors for Ubiquitin Specific Peptidase 30 (USP30), a deubiquitinating enzyme involved in mitochondrial quality control. Dysregulation of USP30 has been linked to various diseases, and its inhibition represents a promising therapeutic strategy.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While its own discovery may not be marked by a singular event, its impact is clearly demonstrated through its instrumental role in the creation of sophisticated molecules with therapeutic potential. This guide provides a foundational understanding of its synthesis and application, empowering researchers to leverage this versatile building block in the ongoing quest for novel and effective medicines.

An In-depth Technical Guide to 4-Bromo-5-methylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-methylpicolinic acid, a halogenated pyridinecarboxylic acid derivative, is a chemical compound with potential applications in organic synthesis and medicinal chemistry. This document provides a summary of its known chemical and physical properties. It is important to note that, as of the date of this publication, there is a notable absence of published scientific literature detailing the biological activity, pharmacological properties, and specific applications of this compound in drug development or as a research tool in biological systems. The information presented herein is based on data available from chemical suppliers and computational predictions.

Chemical and Physical Properties

This compound, also known as 4-Bromo-5-methyl-pyridine-2-carboxylic acid, is a substituted picolinic acid. The core structure consists of a pyridine ring with a carboxylic acid group at position 2, a bromine atom at position 4, and a methyl group at position 5.

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source |

| CAS Number | 1196154-93-4 | [1][2][3] |

| Molecular Formula | C₇H₆BrNO₂ | [3] |

| Molecular Weight | 216.03 g/mol | [3] |

| Boiling Point (Predicted) | 369.5 ± 42.0 °C | ChemicalBook |

| Density (Predicted) | 1.692 ± 0.06 g/cm³ | ChemicalBook |

| InChI | InChI=1S/C7H6BrNO2/c1-4-3-9-6(7(10)11)2-5(4)8/h2-3H,1H3,(H,10,11) | [3] |

| SMILES | CC1=C(Br)C=C(C(=O)O)N=C1 | [2] |

Note: Predicted values are based on computational models and may not reflect experimentally determined values.

Synthesis

A logical, though unverified, synthetic pathway can be conceptualized as follows:

Figure 1: A conceptual synthetic workflow for this compound.

Applications in Research and Drug Development

Currently, there is a significant gap in the scientific literature regarding the biological activity and potential therapeutic applications of this compound. While picolinic acid and its derivatives are known to exhibit a range of biological effects and are used as building blocks in the synthesis of pharmaceuticals, no specific studies have been published for this particular compound.

Based on the structural motifs present, one could speculate on potential areas of investigation:

-

Enzyme Inhibition: The carboxylic acid and pyridine nitrogen can act as coordinating groups for metal ions in the active sites of metalloenzymes.

-

Scaffold for Medicinal Chemistry: The bromine atom provides a site for further functionalization through cross-coupling reactions, allowing for the synthesis of a library of derivatives for screening against various biological targets.

However, without experimental data, these remain hypothetical applications.

Experimental Protocols

As there are no published research articles detailing the use of this compound in biological or pharmacological studies, no established experimental protocols can be provided.

Signaling Pathways

There is no information available in the scientific literature to associate this compound with any specific signaling pathways.

Conclusion and Future Directions

This compound is a readily available chemical compound with defined physical and chemical properties. However, its biological and pharmacological characteristics remain unexplored. The lack of published research presents a clear opportunity for investigation. Future research should focus on:

-

Synthesis and Characterization: Development and publication of a robust and scalable synthetic method, along with comprehensive characterization of the compound's physical and chemical properties.

-

Biological Screening: High-throughput screening against a panel of biological targets, including enzymes (e.g., kinases, proteases, metalloenzymes) and receptors, to identify potential biological activity.

-

Medicinal Chemistry Campaigns: Utilization of the compound as a scaffold for the development of novel therapeutic agents, leveraging the bromine atom for synthetic diversification.

This technical guide highlights the current knowledge gap and underscores the potential for this compound as a starting point for new avenues of research in medicinal chemistry and drug discovery. Researchers are encouraged to explore the properties of this compound to unlock its potential scientific value.

References

Purity and Analysis of 4-Bromo-5-methylpicolinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 4-Bromo-5-methylpicolinic acid (CAS No. 1196154-93-4). Given the critical role of purity in research and development, this document outlines standard analytical techniques, presents hypothetical data for illustrative purposes, and details experimental protocols based on established methods for similar chemical entities.

Compound Profile

This compound is a substituted pyridine carboxylic acid derivative. Its chemical structure and properties are summarized below.

| Property | Value | Source |

| CAS Number | 1196154-93-4 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| IUPAC Name | 4-bromo-5-methylpyridine-2-carboxylic acid | - |

| Appearance | White to off-white solid (typical) | - |

| Purity (Typical) | ≥95% | - |

Analytical Techniques for Purity Determination

A multi-faceted approach is recommended for the comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantitative purity analysis, while spectroscopic methods provide structural confirmation and identify potential impurities.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection is the gold standard for determining the purity of aromatic carboxylic acids due to its high resolution and sensitivity.

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

Time (min) % Mobile Phase B 0 15 20 85 25 85 26 15 | 30 | 15 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Hypothetical HPLC Purity Data

The following table illustrates a hypothetical purity analysis of a batch of this compound.

| Peak No. | Retention Time (min) | Area (%) | Identification |

| 1 | 2.5 | 0.3 | Unknown Impurity |

| 2 | 8.2 | 99.5 | This compound |

| 3 | 10.1 | 0.2 | Unknown Impurity |

| Total | 100.0 |

Purity Calculation:

The purity is determined by the area normalization method:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the chemical identity and structure of the compound and for identifying any impurities.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation.

Hypothetical NMR Data (in DMSO-d₆)

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 13.5 (broad) | s | 1H | -COOH | |

| 8.5 | s | 1H | H-6 | |

| 8.0 | s | 1H | H-3 | |

| 2.4 | s | 3H | -CH₃ |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| 165.0 | -COOH | |

| 151.0 | C-2 | |

| 148.0 | C-6 | |

| 139.0 | C-5 | |

| 130.0 | C-4 | |

| 125.0 | C-3 | |

| 18.0 | -CH₃ |

2.2.2. Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight and can help in the identification of impurities.

Expected Mass Spectrum Data

| Ionization Mode | [M+H]⁺ | [M-H]⁻ |

| ESI | 215.96, 217.96 (approx. 1:1 ratio due to Br isotopes) | 213.94, 215.94 (approx. 1:1 ratio due to Br isotopes) |

Workflow for Purity Analysis and Purification

The following diagram illustrates a typical workflow for the analysis and purification of synthesized this compound.

Caption: Workflow for the analysis and purification of this compound.

Potential Impurities

Impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation products. Potential impurities could include:

-

Starting materials: Unreacted precursors used in the synthesis.

-

Isomeric impurities: Other brominated or methylated picolinic acid isomers.

-

Debrominated product: 5-methylpicolinic acid.

-

Over-brominated products: Dibrominated derivatives.

The analytical methods described in this guide are designed to detect and quantify such impurities.

Conclusion

The purity and comprehensive analysis of this compound are paramount for its successful application in research and drug development. A combination of chromatographic and spectroscopic techniques provides a robust framework for ensuring the quality and integrity of this compound. The methodologies and workflows presented here serve as a guide for establishing reliable analytical protocols.

References

An In-depth Technical Guide to 4-Bromo-5-methylpicolinic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-5-methylpicolinic acid is a halogenated pyridine carboxylic acid derivative with potential applications in medicinal chemistry and agrochemical research. As a substituted picolinic acid, it belongs to a class of compounds known for a range of biological activities, including herbicidal and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound and its derivatives. Detailed experimental protocols, data presentation in tabular format, and visualization of key concepts are included to facilitate further research and development in this area.

Introduction

Picolinic acid and its derivatives have garnered significant attention in the fields of pharmaceuticals and agrochemicals due to their diverse biological activities. The introduction of halogen substituents and alkyl groups onto the pyridine ring can significantly modulate the physicochemical properties and biological efficacy of these compounds. This compound represents a specific scaffold with potential for further derivatization and exploration of its structure-activity relationships (SAR). This guide aims to consolidate the current knowledge on this compound and provide a framework for future investigations.

Chemical Properties and Synthesis

Physicochemical Properties

The chemical structure and key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₇H₆BrNO₂ | [Calculated] |

| Molecular Weight | 216.03 g/mol | [Calculated] |

| CAS Number | 1196154-93-4 | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Boiling Point | 369.5±42.0 °C (Predicted) | N/A |

| Density | 1.692±0.06 g/cm³ (Predicted) | N/A |

| pKa | 3.42±0.10 (Predicted) | N/A |

Synthesis

A plausible synthetic route to this compound involves the oxidation of a suitable precursor, 4-bromo-2,5-dimethylpyridine. This method is analogous to the synthesis of other brominated picolinic acids where a methyl group at the 2-position of the pyridine ring is oxidized to a carboxylic acid.

dot

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 4-Bromo-2,5-dimethylpyridine (Precursor)

Materials:

-

2,5-Lutidine

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate

Procedure:

-

Dissolve 2,5-lutidine in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise while maintaining the temperature at 0 °C.

-

Add N-bromosuccinimide portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it over ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 4-bromo-2,5-dimethylpyridine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general method for the oxidation of 2-methylpyridines to picolinic acids.

Materials:

-

4-Bromo-2,5-dimethylpyridine

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, prepare a solution of sodium hydroxide in water.

-

Add 4-bromo-2,5-dimethylpyridine to the alkaline solution.

-

Heat the mixture to reflux (approximately 100 °C).

-

Slowly add potassium permanganate portion-wise to the refluxing mixture. The color of the solution should turn from purple to brown as the manganese dioxide precipitate forms.

-

Continue refluxing for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the precipitate with a small amount of hot water.

-

Combine the filtrate and washings and cool in an ice bath.

-

Acidify the filtrate to a pH of approximately 3-4 with concentrated hydrochloric acid. A white precipitate should form.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Derivatives of this compound